molecular formula C7H12N2O3 B3354186 Methyl 1-carbamoyl-L-prolinate CAS No. 578740-78-0

Methyl 1-carbamoyl-L-prolinate

Cat. No.: B3354186
CAS No.: 578740-78-0
M. Wt: 172.18 g/mol
InChI Key: DEFXOIOJWFBIDH-YFKPBYRVSA-N
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Description

Methyl 1-carbamoyl-L-prolinate is an organic compound that belongs to the class of carbamates It is derived from L-proline, an amino acid, and features a carbamoyl group attached to the nitrogen atom of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-carbamoyl-L-prolinate typically involves the reaction of L-proline with methyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran, under mild conditions to prevent racemization. The process can be catalyzed by a base such as triethylamine to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of immobilized enzymes as biocatalysts can also be employed to achieve racemization-free synthesis, ensuring the optical purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Methyl 1-carbamoyl-L-prolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its carbamoyl group can be modified to introduce various functional groups, making it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving carbamoylases.

    Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the design of prodrugs, where the carbamoyl group is cleaved in vivo to release the active drug.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of Methyl 1-carbamoyl-L-prolinate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can inhibit or activate the target proteins, depending on the nature of the modification .

Molecular Targets and Pathways:

    Proteins: The compound can modify amino acid residues such as lysine or cysteine, altering the protein’s function.

    Enzymes: It can act as an inhibitor or activator of enzymes involved in metabolic pathways, affecting their catalytic activity.

Comparison with Similar Compounds

Methyl 1-carbamoyl-L-prolinate can be compared with other carbamate compounds such as:

Uniqueness: this compound is unique due to its incorporation of the proline ring, which imparts specific stereochemical properties and reactivity. This makes it a valuable intermediate in the synthesis of chiral compounds and a useful tool in stereoselective synthesis.

Properties

IUPAC Name

methyl (2S)-1-carbamoylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFXOIOJWFBIDH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649394
Record name Methyl 1-carbamoyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578740-78-0
Record name Methyl 1-carbamoyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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